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Compound of Interest

2,5-Bishydroxymethyl!
Compound Name:
Tetrahydrofuran

Cat. No.: B016226

Introduction

2,5-Bis(hydroxymethyl) tetrahydrofuran (BHMTHF) is a bio-based, versatile chemical
intermediate derived from renewable resources.[1][2][3][4] Its structure, featuring a central
tetrahydrofuran ring with two hydroxymethyl groups, makes it an attractive building block for
various chemical syntheses. In the context of pharmaceutical development, while BHMTHF
itself is not typically a direct precursor, a closely related and stereochemically defined
derivative, the bis-tetrahydrofuran (bis-THF) core, is a critical component in a leading
antiretroviral drug.

Specifically, the chiral molecule (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol is a key
intermediate in the synthesis of Darunavir, a potent HIV-1 protease inhibitor.[5][6][7][8] The
precise stereochemistry of this bis-THF moiety is crucial for its high binding affinity to the HIV-1
protease active site. Established synthetic routes to this vital pharmaceutical intermediate do
not typically start from the achiral 2,5-bis(hydroxymethyl) tetrahydrofuran due to the significant
challenge of controlling the formation of three contiguous chiral centers. Instead,
stereoselective syntheses commencing from chiral precursors are the preferred and practical
approaches.

These application notes will detail the established, stereoselective synthetic protocols for
producing the pharmaceutically vital (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol intermediate.
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l. Stereoselective Synthesis of (3R,3aS,6aR)-
Hexahydrofuro[2,3-b]furan-3-ol from a Chiral
Glyceraldehyde Derivative

This synthetic pathway utilizes the inherent chirality of (S)-2,3-O-isopropylideneglyceraldehyde
to establish the required stereocenters. The key steps involve a diastereoselective Michael
addition, a Nef oxidation, and subsequent cyclization and reduction steps.[5][7]

Experimental Protocol
Step 1: Synthesis of the a,3-unsaturated ester

A solution of (S)-2,3-O-isopropylideneglyceraldehyde in a suitable solvent is reacted with a
Wittig reagent, such as (carbethoxymethylene)triphenylphosphorane, to yield the
corresponding a,B3-unsaturated ester.

Step 2: Diastereoselective Michael Addition of Nitromethane

The a,B-unsaturated ester is subjected to a Michael addition with nitromethane in the presence
of a suitable base. This reaction proceeds with high diastereoselectivity, favoring the formation
of the syn-congener.[5][7]

Step 3: Nef Oxidation and Cyclization to Lactone Acetal

The nitroalkane from the previous step undergoes a Nef oxidation to reveal a carbonyl group,
which then spontaneously cyclizes to form a lactone acetal.[7]

Step 4: Reduction and Final Cyclization to (3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-ol

The lactone acetal is reduced, typically with a hydride reducing agent, and the resulting
intermediate is then cyclized under acidic conditions to afford the final product, (3R,3aS,6aR)-
hexahydrofuro[2,3-b]furan-3-ol.[5][7][9]

Quantitative Data
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Synthetic Workflow
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Caption: Synthesis of the bis-THF core of Darunavir from a glyceraldehyde derivative.

Il. Synthesis of (3R,3aS,6aR)-Hexahydrofuro[2,3-
b]furan-3-ol from Monopotassium Isocitrate

This practical synthetic route leverages the chirality of naturally occurring isocitric acid. The key
transformation involves the reduction of a tertiary amide derived from isocitrate, followed by an
acid-catalyzed cyclization cascade.[6][10]

Experimental Protocol

Step 1: Formation of the Cyclic Anhydride
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Monopotassium isocitrate is treated with acetic anhydride to form the corresponding cyclic

anhydride.[6]

Step 2: Amide Formation

The cyclic anhydride is reacted with an amine, such as N-methylaniline, to yield a tertiary

amide.[6]

Step 3: Reduction and Cyclization

The tertiary amide and ester functionalities are reduced with a strong reducing agent like

lithium aluminum hydride (LAH). The reaction is then quenched with acid, which facilitates a

cyclization cascade to form the desired (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol.[6][10]

Quantitative Data

Key Temperatur .
Step Solvent Yield (%) Reference
Reagents e (°C)
Acetic Cyclopentyl
1 , yelopenty 100-105 High [6]
Anhydride methyl ether
N-
N Cyclopentyl
2 Methylaniline, Room Temp ~80 [10]
o methyl ether
Pyridine
Lithium
Aluminum
3 ] THF, Water -10to 20 ~55 (overall) [6]
Hydride,
H2S04
Synthetic Workflow
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Caption: Synthesis of the bis-THF intermediate from isocitrate.

lll. Application in the Synthesis of Darunavir

The enantiomerically pure (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol is a pivotal
intermediate for the synthesis of Darunavir. It is typically activated and then coupled with the
sulfonamide core of the drug molecule.

Experimental Protocol
Step 1: Activation of the Bis-THF Alcohol

(3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol is reacted with a coupling agent such as
disuccinimidyl carbonate (DSC) or 1,1'-carbonyldiimidazole (CDI) to form an activated
carbonate intermediate.[11]

Step 2: Coupling with the Sulfonamide Moiety
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The activated bis-THF intermediate is then reacted with the appropriate sulfonamide fragment

to form the carbamate linkage present in Darunavir.[12][13]

Quantitative Data
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Caption: Final coupling step in the synthesis of Darunavir.

Conclusion
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While 2,5-bis(hydroxymethyl) tetrahydrofuran is a valuable bio-derived chemical, its direct
application in the synthesis of complex, stereochemically defined pharmaceutical intermediates
like the core of Darunavir is not a feasible strategy. The synthesis of (3R,3aS,6aR)-
hexahydrofuro[2,3-b]furan-3-ol necessitates stereocontrolled methods, which are efficiently
achieved by starting with readily available chiral molecules. The protocols detailed above
represent established and scalable methods for producing this critical pharmaceutical
intermediate, highlighting the importance of asymmetric synthesis in modern drug
development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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